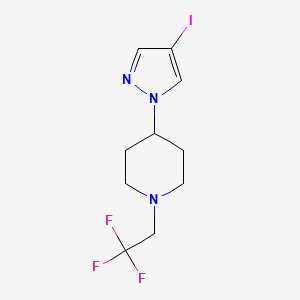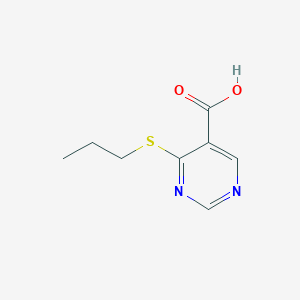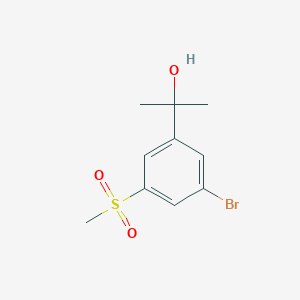![molecular formula C20H16F6N6O2 B13939313 3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide CAS No. 276691-44-2](/img/structure/B13939313.png)
3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a tetrazine core, which is a six-membered ring containing four nitrogen atoms, and is substituted with dimethyl and trifluoromethylphenyl groups. The presence of trifluoromethyl groups enhances the compound’s stability and reactivity, making it a valuable candidate for research and industrial applications.
Méthodes De Préparation
The synthesis of 3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide involves multiple steps, starting with the preparation of the tetrazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the tetrazine ring. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound’s trifluoromethyl groups can participate in radical reactions, leading to the formation of various products depending on the reaction conditions. For example, radical trifluoromethylation can introduce additional trifluoromethyl groups into the molecule .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, the compound’s stability and reactivity make it a potential candidate for drug development and diagnostic applications. Its ability to form stable complexes with various biomolecules can be exploited for targeted drug delivery and imaging .
Mécanisme D'action
The mechanism of action of 3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound’s tetrazine core can participate in cycloaddition reactions, forming stable adducts with various substrates. This reactivity is often exploited in bioorthogonal chemistry, where the compound can selectively react with specific biomolecules without interfering with other biological processes. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
Compared to other tetrazine derivatives, 3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide stands out due to its enhanced stability and reactivity. Similar compounds include N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea and other trifluoromethyl-substituted tetrazines. These compounds share similar structural features but differ in their reactivity and applications. The presence of trifluoromethyl groups in this compound provides unique advantages in terms of stability and reactivity, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
276691-44-2 |
|---|---|
Formule moléculaire |
C20H16F6N6O2 |
Poids moléculaire |
486.4 g/mol |
Nom IUPAC |
3,6-dimethyl-1-N,4-N-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide |
InChI |
InChI=1S/C20H16F6N6O2/c1-11-29-32(18(34)28-16-8-4-6-14(10-16)20(24,25)26)12(2)30-31(11)17(33)27-15-7-3-5-13(9-15)19(21,22)23/h3-10H,1-2H3,(H,27,33)(H,28,34) |
Clé InChI |
HLOQJMTXQSBGLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=NN1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl 2-[(6-chloro-1H-indol-2-yl)methyl]-2-formamidopropanedioate](/img/structure/B13939241.png)

![tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]carbamate](/img/structure/B13939245.png)

![5-((Tetrahydro-2h-pyran-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13939266.png)









